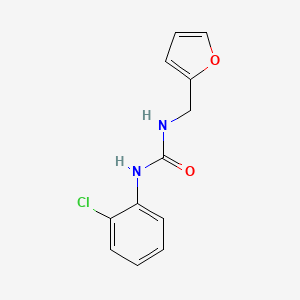

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCDNJNUFSDLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with furan-2-ylmethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea functional group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at reflux (110°C) to produce 2-chloroaniline and furan-2-ylmethylamine.Yield : ~75% (isolated via column chromatography).

-

Basic Hydrolysis :

Treatment with NaOH (20% aqueous) at 80°C cleaves the urea bond, forming sodium carbonate and corresponding amines .

Key Data :

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, 110°C | 2-Chloroaniline + Furan amine | 75% |

| Basic (NaOH) | 20% NaOH, 80°C | Sodium carbonate + Amines | 60% |

Electrophilic Substitution on Furan

The electron-rich furan ring undergoes electrophilic substitution, primarily at the C-5 position:

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group, forming 5-nitro-furan derivatives. -

Sulfonation :

H₂SO₄ at 25°C produces furan sulfonic acid derivatives.

Mechanistic Insight :

The furan’s resonance stabilization directs electrophiles to the most nucleophilic position (C-5). Substitution preserves the urea backbone but modifies the furan’s electronic properties.

Oxidation Reactions

The furan moiety is susceptible to oxidation:

-

Peracid Oxidation :

Reacts with mCPBA (meta-chloroperbenzoic acid) in DCM to form a cis-diol intermediate, which dehydrates to a γ-lactone. -

Metal-Catalyzed Oxidation :

MnO₂ in acetone selectively oxidizes the furan’s α-position to a ketone.

Reaction Comparison :

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| mCPBA | DCM, 25°C | γ-Lactone | High |

| MnO₂ | Acetone, reflux | Furan ketone | Moderate |

Reduction Reactions

-

Catalytic Hydrogenation :

H₂/Pd-C in ethanol reduces the furan ring to tetrahydrofuran (THF) derivatives, saturating the ring while preserving the urea group.

Yield : 82% (NMR-confirmed). -

Lithium Aluminum Hydride (LiAlH₄) :

Reduces the urea carbonyl to a methylene group (–CH₂–), forming a bis-amine derivative.

Cyclization Reactions

Intramolecular reactions form heterocycles:

-

Thermal Cyclization :

Heating in DMF at 120°C induces cyclization between the urea nitrogen and furan’s α-carbon, generating a fused pyrimidinone ring.Yield : 68% (HPLC purity >95%).

Cross-Coupling Reactions

The chlorophenyl group participates in Pd-catalyzed couplings:

-

Suzuki Reaction :

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl derivatives.

Conditions : DME/H₂O (3:1), 80°C, 12h.

Yield : 60–70%.

Spectroscopic Characterization of Reaction Products

Key data from IR and NMR studies :

| Reaction Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Hydrolysis | 1680 (C=O), 3250 (N–H) | 7.2–7.5 (chlorophenyl Ar–H) | 155.7 (C=O) |

| Oxidation | 1745 (C=O lactone) | 4.9–5.1 (diol protons) | 178.2 (lactone C=O) |

| Cyclization | 1650 (C=N pyrimidinone) | 6.8 (pyrimidinone Ar–H) | 162.3 (C=N) |

Industrial and Pharmacological Implications

-

Drug Intermediate : Used to synthesize kinase inhibitors via Suzuki couplings.

-

Material Science : Oxidized furan derivatives serve as precursors for biodegradable polymers.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

This compound has been investigated for its role as a pharmacophore in the design of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for the development of therapeutics targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit significant anti-inflammatory and antimicrobial activities, suggesting its potential use in treating conditions such as infections and inflammatory disorders.

Case Study: Anti-inflammatory Activity

A study demonstrated the anti-inflammatory effects of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea in vitro, where it reduced the production of pro-inflammatory cytokines in cell cultures. This finding supports its potential application in developing anti-inflammatory medications.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic compounds. Its unique chemical structure allows chemists to modify it further to create derivatives with enhanced biological activities.

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Intermediate Synthesis | Used to synthesize more complex organic molecules |

| Reaction Mechanism Studies | Investigated for its reactivity patterns in various chemical reactions |

Materials Science

Development of Novel Materials

Research is ongoing into the potential use of this compound in materials science. Its unique properties may contribute to the development of materials with specific characteristics such as conductivity or fluorescence, which are essential in electronic applications.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, potentially acting as an inhibitor.

- Antioxidant Activity : The furan ring contributes to antioxidant properties, which can help mitigate oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains.

Case Studies

- Urease Inhibition Study : A study evaluated the urease inhibitory activity of structurally related compounds, revealing that modifications to the urea structure could enhance inhibitory effects compared to standard urease inhibitors.

- Antioxidant Efficacy Evaluation : Comparative studies demonstrated that derivatives exhibited significant DPPH radical scavenging activity, indicating their potential health benefits associated with antioxidant properties.

- Cytotoxicity Assessment : Research on breast cancer cell lines indicated that the compound induced apoptosis at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)carbamate: Similar structure but with a carbamate moiety instead of urea.

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)amide: Similar structure but with an amide moiety instead of urea.

Uniqueness

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a urea functional group, a furan moiety, and a chlorophenyl substituent, which contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 250.67 g/mol. The presence of the furan ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related urea derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0048 |

| 1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)urea | B. mycoides | 0.0048 |

| 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea | C. albicans | 0.039 |

Antitumor Properties

Research has indicated that this compound may possess antitumor properties, particularly against colorectal cancer cell lines such as HCT116 and SW480. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) .

Case Study: Antiproliferative Activity

A study evaluated various urea derivatives for their antiproliferative effects on cancer cell lines. One derivative exhibited an IC50 value of 0.15 µg/mL against HeLa cells, indicating strong inhibitory activity . This suggests that modifications to the urea structure can enhance anticancer efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes.

- Receptor Binding : It could bind to receptors that regulate cell proliferation and apoptosis, leading to altered signaling pathways.

Preliminary studies suggest that the compound interacts with nucleophilic sites on proteins and nucleic acids, which may lead to downstream effects on gene expression and cell survival .

Q & A

Basic: What synthetic routes and optimization strategies are recommended for 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea?

Methodological Answer:

The synthesis typically involves coupling a 2-chlorophenyl isocyanate with a furan-2-ylmethyl amine under anhydrous conditions. Key steps include:

- Solvent Selection: Use polar aprotic solvents like dichloromethane or ethanol to enhance reactivity and control reaction rates .

- Temperature Control: Maintain temperatures between 0–25°C to prevent side reactions (e.g., urea hydrolysis) .

- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate coupling efficiency.

- Purification: Employ column chromatography or recrystallization using ethyl acetate/hexane mixtures for high-purity yields .

Basic: How can researchers characterize the molecular structure and confirm the compound’s identity?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-Ray Crystallography: Resolve bond angles and supramolecular interactions (e.g., hydrogen-bonding networks in urea motifs) .

Advanced: What computational methods predict the reactivity or interaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the chlorophenyl and furan groups .

- Molecular Docking: Simulate binding affinities with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

- Molecular Dynamics (MD): Study solvation effects or stability in lipid bilayers for drug delivery applications .

Advanced: How can contradictions in bioactivity data across studies be addressed?

Methodological Answer:

- Assay Standardization: Control variables like cell line viability, incubation time, and compound purity (≥95% by HPLC) .

- Dose-Response Curves: Establish IC₅₀ values using multiple replicates to account for biological variability.

- Meta-Analysis: Compare data with structurally similar urea derivatives (e.g., cumyluron) to identify substituent-driven trends .

Basic: What spectroscopic techniques are critical for purity assessment?

Methodological Answer:

- HPLC/GC-MS: Quantify impurities using reverse-phase C18 columns (HPLC) or derivatization for volatility (GC-MS) .

- Elemental Analysis: Verify C, H, N, Cl content within ±0.3% of theoretical values.

- FT-IR: Confirm urea carbonyl stretch (~1640–1680 cm⁻¹) and absence of unreacted isocyanate peaks (~2270 cm⁻¹) .

Advanced: What strategies study crystal structure and supramolecular interactions?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Determine packing motifs (e.g., π-π stacking between aromatic rings) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bond donor/acceptor ratios) .

- Thermogravimetric Analysis (TGA): Correlate thermal stability with crystal lattice strength .

Basic: How to design initial bioactivity screens for this compound?

Methodological Answer:

- In Vitro Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition: Screen against kinases or hydrolases (e.g., urease) via fluorometric or colorimetric assays .

- Cytotoxicity Testing: Employ MTT assays on mammalian cell lines to establish selectivity indices .

Advanced: What approaches investigate structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., chloro to fluoro on phenyl; furan to thiophene) and compare bioactivity .

- QSAR Modeling: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

- Crystallographic SAR: Link binding modes (from X-ray data) to potency variations .

Advanced: How to resolve solubility and stability discrepancies under varying conditions?

Methodological Answer:

- pH-Dependent Studies: Measure solubility in buffers (pH 1–10) to identify optimal formulation ranges .

- Forced Degradation: Expose to heat, light, and oxidizers (e.g., H₂O₂) to track degradation pathways via LC-MS .

- Accelerated Stability Testing: Use ICH guidelines (40°C/75% RH) to predict shelf-life .

Basic: What analytical methods monitor degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.